2-(Aminomethyl)-3-phenylbutan-1-ol
Overview
Description
The compound “2-(Aminomethyl)-3-phenylbutan-1-ol” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-3-phenylbutan-1-ol” were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt .Scientific Research Applications
Stereochemistry and Photolysis Studies
A study by Coxon and Hii (1977) focused on the stereochemistry of diastereoisomeric compounds related to 2-(Aminomethyl)-3-phenylbutan-1-ol. They established the stereochemistry of 2-methyl-1-phenylbut-3-en-1-ols and related compounds, providing insights into the steric interactions affecting cyclization processes during photolysis of these compounds (Coxon & Hii, 1977).
Quantum Computational and Spectroscopic Analysis
Raajaraman, Sheela, and Muthu (2019) analyzed 2-phenylbutanoic acid and its derivatives, including those similar to 2-(Aminomethyl)-3-phenylbutan-1-ol, using density functional theory and spectroscopy. Their study included molecular docking to find potential drug candidates, contributing to the understanding of the molecular properties of these compounds (Raajaraman, Sheela, & Muthu, 2019).
Fragrance Material Review
Scognamiglio, Jones, Letizia, and Api (2012) reviewed the toxicologic and dermatologic aspects of 3-methyl-1-phenylbutan-2-ol, a compound structurally related to 2-(Aminomethyl)-3-phenylbutan-1-ol, particularly its use as a fragrance ingredient. This study is relevant for understanding the safety and application of similar compounds in the fragrance industry (Scognamiglio et al., 2012).
Enantioselective Synthesis and Catalysis
Kawashima, Ezawa, Yamamura, Harada, Noguchi, and Imai (2016) discussed the enantioselective synthesis of compounds related to 2-(Aminomethyl)-3-phenylbutan-1-ol, highlighting its potential in developing anti-Alzheimer’s medications. This study illustrates the significance of stereoselectivity in synthesizing pharmacologically relevant compounds (Kawashima et al., 2016).
Lipase-Mediated Resolution in Chemistry
Foley, Gavin, Joniec, and Maguire (2017) explored the lipase-mediated resolution of 2-phenylalkanols, which includes compounds structurally similar to 2-(Aminomethyl)-3-phenylbutan-1-ol. Their work provides insights into the efficiency and selectivity of enzymatic processes in organic synthesis (Foley et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)-3-phenylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXQVWULKXYNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266343 | |
Record name | Benzenepropanol, β-(aminomethyl)-γ-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-phenylbutan-1-ol | |
CAS RN |
1803583-88-1 | |
Record name | Benzenepropanol, β-(aminomethyl)-γ-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanol, β-(aminomethyl)-γ-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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